Lipophilicity Shift: XLogP3-AA Comparison Between 2-Chloro and Non-Chlorinated Analog
The chlorine substitution at the 2-position increases the computed XLogP3-AA from 0.5 (non-chlorinated analog, CAS 172982-69-3) to 1.5 (target compound), representing a 1.0 log unit increase in lipophilicity [1][2]. This shift moves the compound into a more favorable lipophilicity range (LogP 1–3) for oral absorption and CNS penetration according to established drug-likeness guidelines [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA / XLogP) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.5 (PubChem 2026) |
| Comparator Or Baseline | XLogP: 0.5 (non-chlorinated analog, 4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine, CAS 172982-69-3) |
| Quantified Difference | Δ LogP = +1.0 (3-fold increase in logP units) |
| Conditions | Computed by PubChem XLogP3 algorithm and chem.labr.cc XLogP, respectively |
Why This Matters
The 1.0 log unit increase in lipophilicity directly impacts passive membrane permeability and tissue distribution, making the chlorinated compound a preferred starting point for optimizing CNS-exposed or orally bioavailable candidates.
- [1] PubChem. (2026). Compound Summary for CID 15282284. National Center for Biotechnology Information. View Source
- [2] chem.labr.cc. (2026). 4H-Pyrrolo[3,2,1-de]pteridine,5,6-dihydro-4-methyl-(9CI) Computed Properties. CAS 172982-69-3. View Source
- [3] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 767-775. View Source
